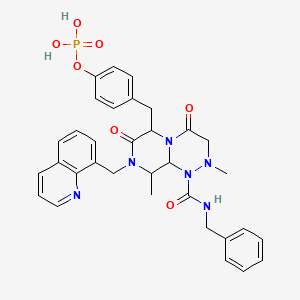
beta-catenin/CBP-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-catenin/CBP-IN-1 is a selective inhibitor that targets the interaction between beta-catenin and CREB-binding protein (CBP). This compound is part of the Wnt/beta-catenin signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and motility. The aberrant activation of this pathway is associated with various cancers, making this compound a significant compound in cancer research .
Preparation Methods
The synthesis of beta-catenin/CBP-IN-1 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of key intermediates through a series of chemical reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of these intermediates under specific reaction conditions to form this compound .
In industrial production, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process .
Chemical Reactions Analysis
Beta-catenin/CBP-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Beta-catenin/CBP-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the Wnt/beta-catenin signaling pathway and its role in various chemical processes.
Biology: It is used to investigate the role of beta-catenin and CBP in cellular processes such as proliferation, differentiation, and motility.
Medicine: It is used in cancer research to study the effects of inhibiting the beta-catenin/CBP interaction on tumor growth and progression. .
Mechanism of Action
Beta-catenin/CBP-IN-1 exerts its effects by selectively inhibiting the interaction between beta-catenin and CBP. This disruption of the beta-catenin/CBP interaction leads to the modulation of the Wnt/beta-catenin signaling pathway, resulting in the downregulation of target genes involved in tumor growth and progression. The molecular targets of this compound include beta-catenin and CBP, and the pathways involved include the Wnt/beta-catenin signaling pathway .
Comparison with Similar Compounds
Beta-catenin/CBP-IN-1 is unique in its selective inhibition of the beta-catenin/CBP interaction. Similar compounds include:
Compared to these compounds, this compound offers a more selective and potent inhibition of the beta-catenin/CBP interaction, making it a valuable tool in cancer research .
Properties
IUPAC Name |
[4-[[1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZWHQPEJGPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N6O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














